molecular formula C27H22N4O2 B2667195 1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-naphthalen-1-yl-urea CAS No. 119486-99-6

1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-naphthalen-1-yl-urea

Cat. No. B2667195
CAS RN: 119486-99-6
M. Wt: 434.499
InChI Key: UHNQPWPDJDOCTQ-UHFFFAOYSA-N
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Description

The compound “1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-naphthalen-1-yl-urea” is a potent, selective, non-transition-state analog inhibitor of γ-secretase and Notch processing .


Synthesis Analysis

The synthesis of similar compounds involves acyl coupling of 2-aminobenzophenones with α-(benzotriazol-1-yl)-N-acylglycines followed by displacement of the benzotriazole ring with ammonia and cyclization of the resulting monoacyl aminals .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a 1,4-benzodiazepine ring system, which is a common feature in many biologically active compounds .

Scientific Research Applications

Antimicrobial Properties

A study by Kottapalle and Shinde (2021) synthesized similar compounds in the benzodiazepine family, demonstrating that certain derivatives show significant antimicrobial activity against bacterial and fungal strains. This suggests that related compounds, including 1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-naphthalen-1-yl-urea, may have potential applications in developing new antimicrobial agents (Kottapalle & Shinde, 2021).

Receptor Antagonism for Tumor Targeting

Akgün et al. (2009) explored the use of radioiodinated 1,4-benzodiazepines, structurally similar to the compound , as selective antagonists for cholecystokinin receptors. These compounds have been characterized for their high affinity and selectivity, making them promising candidates for in vivo tumor targeting (Akgün et al., 2009).

Chemical Synthesis and Structural Studies

Phukan and Baruah (2016) conducted a study on conformational adjustments in urea and thiourea-based assemblies, highlighting the versatility of these compounds in forming varied molecular structures. Such studies are crucial for understanding the potential applications of benzodiazepine derivatives in material science and molecular engineering (Phukan & Baruah, 2016).

Derivatives in Dye Synthesis

Abdullah and Tawfiq (2016) explored the synthesis of new heterocyclic rings and their use in dye synthesis, demonstrating the role of similar benzodiazepine derivatives in the creation of novel azo dyes. Such compounds have potential applications in various industries, including textiles and colorants (Abdullah & Tawfiq, 2016).

Safety and Hazards

The safety and hazards associated with this compound are not fully known. It is recommended to handle it with care and use it only for research purposes .

properties

IUPAC Name

1-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-3-naphthalen-1-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O2/c1-31-23-17-8-7-15-21(23)24(19-11-3-2-4-12-19)29-25(26(31)32)30-27(33)28-22-16-9-13-18-10-5-6-14-20(18)22/h2-17,25H,1H3,(H2,28,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNQPWPDJDOCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Equimolar amounts of 3(R,S)-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one and 1-naphthylisocyanate were mixed in 8 ml of dry tetrahydrofuran at room temperature. The reaction mixture was allowed to stand for 8 hours and was then filtered. The collected solids were washed with tetrahydrofuran and dried in vacuo over P2O5 to give the analytical product: m.p. 234°-235° C.
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